

Structural Analysis of 2-Methoxy-5-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethoxy)aniline

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Abstract

This technical guide provides a comprehensive structural analysis of **2-Methoxy-5-(trifluoromethoxy)aniline**, a key intermediate in the pharmaceutical and agrochemical industries. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. The unique electronic properties conferred by the methoxy and trifluoromethoxy substituents on the aniline ring are discussed in the context of its reactivity and potential applications.

Introduction

2-Methoxy-5-(trifluoromethoxy)aniline, also known by its synonyms 3-Amino-4-methoxybenzotrifluoride and 2-Amino-4-(trifluoromethyl)anisole, is an aromatic amine of significant interest in synthetic chemistry.^{[1][2]} Its structure, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts a unique reactivity profile, making it a valuable building block for a variety of complex molecules.^{[3][4]} This guide aims to provide a detailed overview of its structural characteristics to aid researchers in its application and further development.

Physicochemical Properties

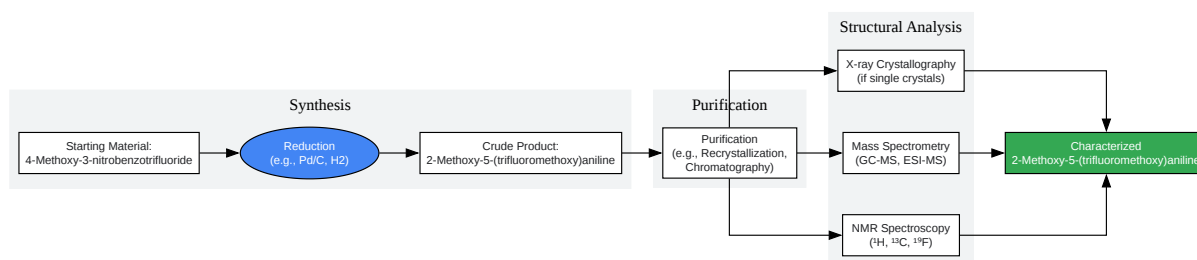
2-Methoxy-5-(trifluoromethoxy)aniline is typically a white to light yellow or green crystalline powder at room temperature.[2] It is soluble in common organic solvents.[5] A summary of its key physicochemical and identifying properties is presented in Table 1.

Table 1: Physicochemical and Identifying Properties of **2-Methoxy-5-(trifluoromethoxy)aniline**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 2-methoxy-5-(trifluoromethoxy)aniline | [1] |
| CAS Number | 349-65-5 | [1] |
| Molecular Formula | C ₈ H ₈ F ₃ NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Melting Point | 58-62 °C | [6] |
| Appearance | White to light yellow to green powder/crystal | [2] |
| InChI | InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10,11)/h2-4H,12H2,1H3 | [1] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N | [1] |

Synthesis and Characterization Workflow

The general workflow for obtaining and structurally verifying **2-Methoxy-5-(trifluoromethoxy)aniline** involves synthesis followed by a suite of analytical techniques to confirm its identity and purity.



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Figure 1. Workflow for the synthesis and structural analysis of the target compound.

Experimental Protocols

Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline

A common route for the synthesis of **2-Methoxy-5-(trifluoromethoxy)aniline** involves the reduction of the corresponding nitro compound.^[7]

Materials:

- 4-Methoxy-3-nitrobenzotrifluoride
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Diatomaceous earth (Celite®)

Procedure:

- A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
- A catalytic amount (e.g., 10% loading) of 10% Pd/C is added to the solution.
- The mixture is stirred overnight at room temperature under a hydrogen atmosphere.
- Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
- The filtrate is concentrated under reduced pressure.
- The resulting residue is dried under vacuum to yield **2-Methoxy-5-(trifluoromethoxy)aniline** as an off-white solid.[7]

Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer
- Parameters: Standard proton NMR acquisition parameters are used.

¹³C NMR Spectroscopy:

- Instrument: 75-125 MHz NMR Spectrometer
- Parameters: Standard carbon NMR acquisition parameters with proton decoupling.

Sample Preparation:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- For Electrospray Ionization Mass Spectrometry (ESI-MS), dissolve the sample in a solvent such as methanol or acetonitrile.

Instrumentation (GC-MS):

- Injector: Split/splitless injector, typically at 250-280 °C.
- Carrier Gas: Helium.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50-70 °C and ramping to 250-300 °C.
- Ionization: Electron Impact (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR data with assigned chemical shifts and coupling constants for **2-Methoxy-5-(trifluoromethoxy)aniline** is not readily available in public literature, commercial suppliers indicate the availability of such data.^[8] For structurally similar compounds, the following characteristic resonances can be expected:

- ¹H NMR:
 - A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.
 - A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on concentration and solvent.
 - A set of aromatic protons in the range of 6.5-7.5 ppm, with splitting patterns determined by their substitution on the benzene ring.
- ¹³C NMR:

- A resonance for the methoxy carbon around 55-60 ppm.
- A quartet for the trifluoromethoxy carbon ($-\text{CF}_3$) due to coupling with the fluorine atoms.
- A series of aromatic carbon signals in the range of 110-160 ppm.

Mass Spectrometry

The mass spectrum of **2-Methoxy-5-(trifluoromethoxy)aniline** provides key information for confirming its molecular weight and can offer insights into its fragmentation pattern.

Table 2: Mass Spectrometry Data (m/z) for **2-Methoxy-5-(trifluoromethoxy)aniline**

| m/z | Interpretation | Reference(s) |
|-----|------------------------------|--------------|
| 191 | Molecular Ion $[\text{M}]^+$ | [1] |
| 176 | $[\text{M} - \text{CH}_3]^+$ | [1] |
| 148 | Further fragmentation | [1] |
| 133 | Further fragmentation | [1] |

The fragmentation pattern is consistent with the structure, showing the molecular ion at m/z 191 and a significant fragment corresponding to the loss of a methyl group (m/z 176).



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Figure 2. A key fragmentation pathway for **2-Methoxy-5-(trifluoromethoxy)aniline**.

Conclusion

The structural analysis of **2-Methoxy-5-(trifluoromethoxy)aniline** is well-established through a combination of synthetic protocols and spectroscopic techniques. Its fundamental physicochemical properties are well-documented. While detailed, publicly available high-resolution NMR and X-ray crystallographic data are limited, the available mass spectrometry

data and general spectroscopic knowledge provide a solid foundation for its identification and use in research and development. This guide provides the necessary information for scientists to confidently handle, characterize, and utilize this important chemical intermediate.

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- To cite this document: BenchChem. [Structural Analysis of 2-Methoxy-5-(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344238#structural-analysis-of-2-methoxy-5-trifluoromethoxy-aniline]

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